REACTION_CXSMILES
|
[CH2:1]([OH:19])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18].[C:20]1(=[O:26])[O:25][C:23](=[O:24])[CH2:22][CH2:21]1.[OH-].[Ca+2:28].[OH-]>>[C:20]([O:19][CH2:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18])(=[O:26])[CH2:21][CH2:22][C:23]([O-:25])=[O:24].[Ca+2:28].[CH2:1]([O:19][C:20](=[O:26])[CH2:21][CH2:22][C:23]([O-:25])=[O:24])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18] |f:2.3.4,5.6.7|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCCCCCCCCCC)O
|
Name
|
|
Quantity
|
256.6 g
|
Type
|
reactant
|
Smiles
|
C1(CCC(=O)O1)=O
|
Name
|
|
Quantity
|
2.8 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Ca+2].[OH-]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was then stirred for 30 minutes at 130 to 140° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was heated to 130° C
|
Type
|
CUSTOM
|
Details
|
rose to 140° C
|
Type
|
WAIT
|
Details
|
The reaction mixture was kept at that temperature for 4 hours
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
a light vacuum being applied at the beginning of the reaction
|
Type
|
TEMPERATURE
|
Details
|
The vacuum was increased to 500 hPa after 30 minutes, to 32 hPa after 1 h
|
Duration
|
1 h
|
Type
|
WAIT
|
Details
|
39 hPa after 2 h
|
Duration
|
2 h
|
Type
|
WAIT
|
Details
|
was left at that value until the end of the 4-hour reaction time
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
C(CCC(=O)[O-])(=O)OCCCCCCCCCCCCCCCCCC.[Ca+2].C(CCCCCCCCCCCCCCCCC)OC(CCC(=O)[O-])=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |